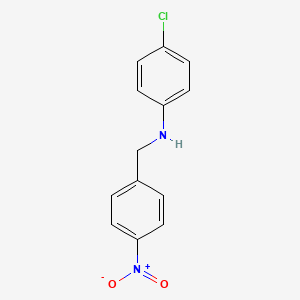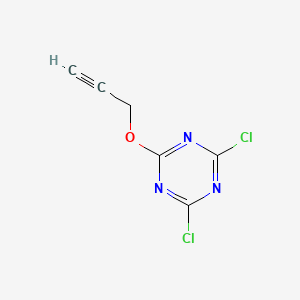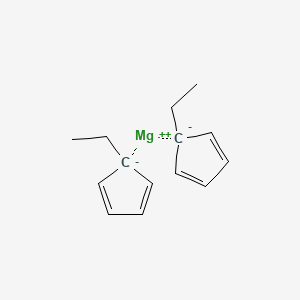![molecular formula C10H15NO2 B11726213 (1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 206996-56-7](/img/structure/B11726213.png)
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyimino group and a trimethylbicycloheptanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic ketone precursor.
Oximation: The ketone is treated with hydroxylamine under acidic or basic conditions to form the oxime.
Isomerization: The oxime is then subjected to specific reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The bicyclic structure provides stability and specificity in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Polynitroaromatic Compounds: Used in various chemical reactions and applications.
Uniqueness
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. Its bicyclic structure also differentiates it from other similar compounds, providing unique reactivity and stability.
Propiedades
Número CAS |
206996-56-7 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+/t6-,10+/m0/s1 |
Clave InChI |
YRNPDSREMSMKIY-MTPPGBDRSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)/C(=N\O)/C2=O |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B11726132.png)






![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)



![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
